3-Bromo-1-isobutylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-11-5-3-4-8(10)9(11)12/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQFCYPOGINWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chiral Starting Materials:a Straightforward Method is to Start with an Enantiomerically Pure Building Block. in the Case of N Isobutylpyridinones, This Would Involve Using a Chiral Isobutyl Halide or a Corresponding Chiral Isobutylamine for the N Alkylation Step. the Synthesis of Such Chiral Building Blocks Can Be Achieved Through Various Methods, Including the Resolution of Racemic Mixtures or Asymmetric Synthesis from Prochiral Precursors. for Example, Pinane Based Chiral Aminodiols, Derived from Natural − β Pinene, Have Been Used As Catalysts in Asymmetric Additions, Showcasing the Utility of the Chiral Pool.mdpi.com
Reactivity of the Bromine Substituent on the Pyridinone Ring
The bromine atom at the C3 position of the pyridinone ring is a key handle for a variety of chemical modifications, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridinones
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3-bromo-1-isobutylpyridin-2(1H)-one, although it is generally less facile on electron-rich aromatic systems. rsc.org The pyridinone ring, being somewhat electron-deficient, can facilitate this reaction, especially with strong nucleophiles. The presence of the electron-withdrawing carbonyl group within the ring enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. libretexts.org
Common nucleophiles for SNAr reactions on related halo-pyridones include alkoxides, thiolates, and amines. For instance, treatment of a 3-bromopyridin-2-one derivative with a suitable nucleophile, such as sodium methoxide (B1231860), in a polar aprotic solvent like DMF or DMSO at elevated temperatures would be expected to yield the corresponding 3-methoxy-1-isobutylpyridin-2(1H)-one. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion, which then expels the bromide ion to afford the substituted product. researchgate.net The rate and success of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Expected Product |
| Sodium methoxide (NaOCH₃) | 3-Methoxy-1-isobutylpyridin-2(1H)-one |
| Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-1-isobutylpyridin-2(1H)-one |
| Piperidine | 3-(Piperidin-1-yl)-1-isobutylpyridin-2(1H)-one |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds. mdpi.com
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to form carbon-carbon bonds. For example, reacting the title compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate would be expected to produce 3-phenyl-1-isobutylpyridin-2(1H)-one. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. nih.gov
Heck Reaction: The Heck reaction provides a means to form a carbon-carbon bond between the pyridinone and an alkene. wikipedia.org This reaction typically employs a palladium catalyst, a base (often a tertiary amine like triethylamine), and the alkene coupling partner. organic-chemistry.org For instance, the reaction of this compound with an alkene like methyl acrylate, catalyzed by a palladium source such as Pd(OAc)₂, would likely yield a substituted cinnamate (B1238496) derivative. odinity.com The regioselectivity of the addition to the alkene is a key consideration in this transformation.
Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. organic-chemistry.orglibretexts.org Reacting this compound with an organostannane, for example, tributyl(vinyl)tin, in the presence of a palladium catalyst like Pd(PPh₃)₄, would lead to the formation of 3-vinyl-1-isobutylpyridin-2(1H)-one. wikipedia.org A significant advantage of the Stille reaction is its tolerance to a wide range of functional groups, though the toxicity of organotin compounds is a drawback. mdpi.com
Table 2: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1-isobutylpyridin-2(1H)-one |
| Heck | Methyl acrylate | Pd(OAc)₂, Et₃N | Methyl 3-(1-isobutyl-2-oxo-1,2-dihydropyridin-3-yl)acrylate |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 3-Vinyl-1-isobutylpyridin-2(1H)-one |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) for Further Functionalization
The bromine atom can be utilized to generate highly reactive organometallic intermediates, which can then be reacted with various electrophiles.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent like THF would be expected to form the corresponding Grignard reagent, (1-isobutyl-2-oxo-1,2-dihydropyridin-3-yl)magnesium bromide. masterorganicchemistry.comwikipedia.org This organomagnesium compound is a potent nucleophile and can react with a wide array of electrophiles. pressbooks.publibretexts.org For example, reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would yield a carboxylic acid. It is crucial to perform these reactions under anhydrous conditions as Grignard reagents are strong bases and are readily protonated by water. libretexts.org
Organolithium Reagent Formation: Alternatively, treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to either direct lithiation or lithium-halogen exchange. Given the presence of potentially acidic protons on the isobutyl group and the pyridinone ring, lithium-halogen exchange is a more likely pathway to selectively form the 3-lithio derivative. This organolithium species is also a powerful nucleophile and can participate in reactions similar to Grignard reagents, often with enhanced reactivity. libretexts.org
Table 3: Functionalization via Organometallic Intermediates
| Organometallic Reagent | Electrophile | Final Product |
| Grignard Reagent | Formaldehyde | (3-(Hydroxymethyl)-1-isobutylpyridin-2(1H)-one) |
| Grignard Reagent | Carbon dioxide | 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
| Organolithium Reagent | Benzaldehyde | (3-(Hydroxy(phenyl)methyl)-1-isobutylpyridin-2(1H)-one) |
Reactions Involving the Pyridinone Ring System
Beyond the transformations centered on the bromine substituent, the pyridinone ring itself possesses a unique reactivity profile.
Electrophilic Aromatic Substitution at Unsubstituted Positions (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridinone ring is generally challenging due to the electron-withdrawing nature of the carbonyl group and the nitrogen heteroatom, which deactivate the ring towards electrophilic attack. uci.edudalalinstitute.com However, under forcing conditions or with highly reactive electrophiles, substitution might occur. The directing effects of the existing substituents would play a crucial role. The isobutyl group at the nitrogen is weakly activating, while the bromine atom is deactivating but ortho-, para-directing. The carbonyl group is strongly deactivating and meta-directing. The interplay of these effects would likely direct incoming electrophiles to the C4 or C6 positions, though yields are expected to be low. masterorganicchemistry.comsavemyexams.com For example, nitration with a mixture of nitric and sulfuric acids could potentially lead to the formation of nitro-substituted derivatives, but would require harsh conditions. beilstein-journals.org
Ring-Opening and Cycloaddition Reactions of the Pyridinone Core
The pyridinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) are known for pyridinone systems, leading to the formation of bicyclic structures. mdpi.com The specific isobutyl substituent is unlikely to dramatically alter the inherent cycloaddition reactivity of the pyridinone core.
Photochemical reactions can also induce ring-opening of pyridinone derivatives. For example, irradiation of 1-arylpyrimidin-2(1H)-ones, a related heterocyclic system, in the presence of methanol (B129727) leads to ring-opened products via an isocyanate intermediate. rsc.org Similar photochemical transformations could be envisioned for this compound, potentially leading to linear, functionalized products. Ring-opening can also be achieved under certain chemical conditions, for instance through reactions that disrupt the aromaticity of the ring system, leading to polycyclic pyridone derivatives. mdpi.com
Oxidation and Reduction Chemistry of the Pyridinone Moiety
The pyridinone moiety in this compound, characterized by its cyclic amide-like structure, possesses distinct reactivity towards oxidative and reductive conditions. The presence of the electron-withdrawing bromine atom at the C3 position and the electron-donating isobutyl group at the nitrogen atom modulates the electron density of the ring, influencing its susceptibility to these transformations.
Oxidation: While pyridines are commonly oxidized at the nitrogen atom to form N-oxides, the nitrogen in a 2-pyridone is part of an amide system, making it less susceptible to direct oxidation. Instead, oxidative processes are more likely to target the pyridinone ring itself or appended functional groups. For instance, oxidative cleavage of a vinyl group on a pyridine (B92270) ring to a carboxylic acid can be achieved using reagents like ozone followed by an oxidative workup, or directly with permanganate (B83412) or ruthenium tetroxide. google.com Although this compound lacks such a group, this highlights the ring's resilience and the potential for selective oxidation of substituents. In some contexts, biomimetic oxidation can introduce hydroxyl groups onto the ring or alkyl substituents. rsc.org
Reduction: The reduction of the pyridinone ring can target the carbonyl group. Complete reduction of the carbonyl to a methylene (B1212753) group (CH₂) while preserving the halogen substituent is a significant challenge. The Clemmensen reduction, which utilizes a zinc-mercury amalgam (Zn-Hg) in concentrated hydrochloric acid, is effective for reducing aldehydes and ketones to alkanes and is known to be compatible with alkyl halides. infinitylearn.comtardigrade.in This method could potentially reduce the C2-carbonyl of the pyridinone ring. Another method, the Wolff-Kishner reduction, uses hydrazine (B178648) (NH₂NH₂) and a strong base at high temperatures; however, this basic condition could lead to the undesired substitution of the bromine atom. tardigrade.in
Alternatively, hydroboration and subsequent oxidation of a vinyl group at the C3 position can yield a hydroxyethyl (B10761427) group, demonstrating a method for functional group transformation that involves reduction of an intermediate. google.com While not a direct reduction of the parent ring, it showcases the synthetic utility of reductive processes in modifying pyridinone scaffolds.
Reactivity and Functionalization of the N-Isobutyl Moiety
The N-isobutyl group, while often considered a simple alkyl substituent, provides a platform for unique chemical transformations and exerts significant electronic and steric influence on the reactivity of the pyridinone ring.
Chemical Transformations of the Isobutyl Group (e.g., radical reactions, selective oxidation)
The isobutyl group is characterized by the presence of primary, secondary, and a single tertiary C(sp³)–H bond. The tertiary C–H bond is significantly weaker and more susceptible to abstraction, making it a prime target for selective functionalization, particularly through radical-mediated pathways. chinesechemsoc.org
Radical Reactions: Modern photocatalytic methods have enabled the direct functionalization of unactivated C(sp³)–H bonds. btu.edu.trrsc.org Amidyl radicals, which can be generated from the N-alkyl pyridone motif under photoredox conditions, can facilitate an intramolecular 1,5-hydrogen atom transfer (HAT). This process selectively abstracts the tertiary hydrogen from the isobutyl group, generating a tertiary alkyl radical. chinesechemsoc.org This reactive intermediate can then engage in a variety of bond-forming reactions. For example, a Giese reaction with a Michael acceptor would result in C-C bond formation at the tertiary carbon. chinesechemsoc.org Similarly, Minisci-type reactions can achieve C-H heteroarylation. chinesechemsoc.org
Selective Oxidation: The selective oxidation of aliphatic C–H bonds can be achieved through various catalytic systems. Photocatalytic Shono-type oxidation of N-alkylamides, a class of compounds structurally related to N-alkylpyridinones, allows for C–H alkoxylation at the position alpha to the nitrogen. rsc.orgrsc.org However, for the isobutyl group, oxidation is more likely to be directed toward the electronically activated tertiary C-H bond. Biocatalytic systems and their chemical mimics have demonstrated the ability to selectively hydroxylate aliphatic C–H bonds. nih.gov Such a transformation on the N-isobutyl group would yield a tertiary alcohol. Further oxidation could potentially lead to C-C bond cleavage. nih.gov
Below is a table of potential transformations of the N-isobutyl group based on these principles.
| Reaction Type | Reagents/Conditions | Potential Product Structure | Comments |
| Radical Bromination | NBS, light | 3-Bromo-1-(2-bromo-2-methylpropyl)pyridin-2(1H)-one | Selective bromination at the tertiary C-H bond. |
| Photocatalytic Hydroxylation | Photocatalyst, H₂O source | 3-Bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one | Targeted oxidation of the weak tertiary C-H bond. |
| Giese Reaction | Photocatalyst, Michael acceptor (e.g., Acrylonitrile) | 3-(3-(3-Bromo-2-oxopyridin-1(2H)-yl)-2,2-dimethylpropyl)propanenitrile | C-C bond formation via a tertiary radical intermediate. |
| Shono-type Oxidation | Photocatalyst, Methanol | 3-Bromo-1-(1-methoxy-2-methylpropyl)pyridin-2(1H)-one | Functionalization at the C-H bond alpha to the nitrogen. rsc.org |
Influence of the N-Alkyl Substituent on Ring Reactivity (Steric and Electronic Effects)
Steric Effects: The isobutyl group, being branched at the β-carbon, imparts moderate steric bulk. This steric hindrance can influence the regioselectivity of reactions involving the pyridinone ring. libretexts.org For example, in nucleophilic additions to the corresponding N-alkyl pyridinium (B92312) species, bulky N-alkyl groups can disfavor attack at the adjacent C2 and C6 positions, potentially directing nucleophiles to the C4 position. chemrxiv.org While less bulky than a tert-butyl group, the isobutyl group's size can still be a determining factor in controlling the approach of reagents to the heterocyclic core, especially in transition metal-catalyzed cross-coupling reactions at the C3-bromo position. chinesechemsoc.orgub.edu The steric environment created by the N-substituent is a key consideration in designing selective functionalizations. mdpi.com
Electronic Effects: As an alkyl group, the isobutyl substituent acts as an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the pyridinone ring system. Enhanced electron density can activate the ring towards electrophilic attack and can influence the regioselectivity of such reactions. Conversely, it can decrease the electrophilicity of the ring carbons, making nucleophilic aromatic substitution more challenging compared to pyridones with electron-withdrawing N-substituents. The electronic nature of the N-substituent is a primary factor in determining the N- versus O-alkylation regioselectivity in the synthesis of pyridones. nih.govresearchgate.net The electron-donating nature of the isobutyl group favors N-alkylation.
The following table compares the relative steric and electronic effects of common N-alkyl groups.
| N-Alkyl Group | Relative Steric Hindrance | Electronic Effect (Inductive) | Influence on Ring Reactivity |
| Methyl | Low | +I (Weak) | Minimal steric hindrance, baseline electron donation. |
| Ethyl | Low-Moderate | +I (Moderate) | Slightly more steric bulk and electron donation than methyl. |
| Isopropyl | Moderate | +I (Strong) | Significant steric hindrance near the nitrogen, strong electron donation. |
| Isobutyl | Moderate | +I (Moderate) | Moderate steric bulk, branched away from the nitrogen, moderate electron donation. |
| tert-Butyl | High | +I (Very Strong) | High steric hindrance, strongly activating for electrophilic attack. |
Spectroscopic and Structural Elucidation of 3 Bromo 1 Isobutylpyridin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 3-Bromo-1-isobutylpyridin-2(1H)-one is predicted to show distinct signals corresponding to the protons on the pyridinone ring and the isobutyl substituent.
Pyridinone Ring Protons: The three protons on the substituted pyridinone ring (H-4, H-5, and H-6) would appear in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing carbonyl group.
H-6: This proton, being adjacent to the nitrogen atom, is expected to be the most downfield signal, likely appearing as a doublet of doublets.
H-4: This proton would also likely be a doublet of doublets, coupled to both H-5 and H-6.
H-5: This proton, situated between two other protons, would likely appear as a triplet or a doublet of doublets.
Isobutyl Group Protons: The protons of the N-isobutyl group would be found in the upfield region.
N-CH₂ (Methylene Protons): The two protons on the carbon directly attached to the nitrogen atom would be the most downfield of the isobutyl group, expected to appear as a doublet around 3.8-4.2 ppm.
CH (Methine Proton): The single methine proton would appear as a multiplet (septet) further upfield, likely in the 2.0-2.5 ppm range.
(CH₃)₂ (Methyl Protons): The six equivalent protons of the two methyl groups would produce the most upfield signal, appearing as a doublet around 0.9-1.2 ppm.
The integration of these signals would correspond to the number of protons in each unique chemical environment, with an expected ratio of 1:1:1:2:1:6 for H-4, H-5, H-6, N-CH₂, CH, and (CH₃)₂, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-6 (pyridinone) | 7.5 - 8.0 | dd | 1H |
| H-4 (pyridinone) | 7.2 - 7.6 | dd | 1H |
| H-5 (pyridinone) | 6.0 - 6.5 | t or dd | 1H |
| N-CH₂ (isobutyl) | 3.8 - 4.2 | d | 2H |
| CH (isobutyl) | 2.0 - 2.5 | m (septet) | 1H |
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
C=O (Carbonyl Carbon): The carbonyl carbon (C-2) would be the most downfield signal, typically appearing in the range of 160-170 ppm.
Pyridinone Ring Carbons: The carbons of the pyridinone ring would resonate between approximately 100 and 150 ppm. The carbon bearing the bromine atom (C-3) would be significantly shifted due to the halogen's electronegativity.
Isobutyl Group Carbons: The four carbons of the isobutyl group would appear in the upfield region of the spectrum (20-60 ppm).
Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments would be crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (like C-2 and C-3).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT/APT) |
|---|---|---|
| C-2 (C=O) | 160 - 170 | C |
| C-6 | 140 - 150 | CH |
| C-4 | 135 - 145 | CH |
| C-5 | 105 - 115 | CH |
| C-3 | 95 - 105 | C |
| N-CH₂ | 50 - 60 | CH₂ |
| CH | 25 - 35 | CH |
2D NMR experiments are indispensable for confirming the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would show correlations between H-4, H-5, and H-6 on the pyridinone ring, and also between the N-CH₂, CH, and methyl protons of the isobutyl group, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the proton signal at ~1.0 ppm would correlate with the carbon signal at ~20 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is vital for assigning quaternary carbons and connecting the different spin systems. For example, correlations would be expected from the N-CH₂ protons to the C-2 and C-6 carbons of the ring, confirming the attachment of the isobutyl group to the nitrogen atom. Correlations from the H-4 proton to the C-2, C-3, and C-6 quaternary carbons would help assign these key signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (C₉H₁₂BrNO), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental formula with high precision.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound.
Common fragmentation pathways would likely include:
Loss of the isobutyl group: Cleavage of the N-isobutyl bond would result in a significant fragment.
Loss of a bromine radical: This would lead to a fragment ion without the bromine atom.
Fragmentation of the isobutyl chain: Loss of a methyl or propyl radical from the isobutyl group is also a probable fragmentation pathway.
Infrared (IR) Spectroscopy for Functional Group Identification
The most prominent peaks in the IR spectrum of a 2-pyridone derivative are typically associated with the carbonyl group (C=O), carbon-carbon double bonds (C=C) within the ring, and carbon-hydrogen (C-H) bonds of the alkyl and aromatic moieties. The presence of the bromine atom and the isobutyl group will also influence the spectrum.
Key expected absorption bands for this compound include:
C=O Stretching: The carbonyl group of the pyridinone ring is expected to show a strong absorption band in the region of 1650-1690 cm⁻¹. For some 2-pyridone derivatives, this band has been observed around 1662 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents on the ring.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridinone ring typically appear in the 1450-1600 cm⁻¹ region.
C-H Stretching: The C-H stretching vibrations of the isobutyl group would be observed in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the pyridinone ring would also be expected in the 3000-3100 cm⁻¹ region.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the ring is expected to appear in the 1200-1350 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration at lower frequencies, typically in the 500-650 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related compounds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide) | 1650-1690 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-H (Alkyl) | 2850-3000 | Medium to Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-N | 1200-1350 | Medium |
| C-Br | 500-650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the conjugated pyridinone system. libretexts.org
The 2-pyridone ring contains a conjugated system of double bonds and a nitrogen atom with a lone pair of electrons, as well as a carbonyl group. This extended conjugation is the primary chromophore responsible for its UV-Vis absorption. The expected electronic transitions are:
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Due to the conjugated nature of the pyridinone ring, these transitions are expected to be of high intensity (large molar absorptivity, ε) and occur at longer wavelengths compared to non-conjugated systems. libretexts.org For some donor-acceptor substituted 2-pyridone derivatives, low-energy absorption bands have been observed in the 287-340 nm range.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity (smaller ε) compared to π → π* transitions and are often observed as a shoulder on the main absorption band. youtube.com
The substituents on the pyridinone ring, namely the bromine atom and the N-isobutyl group, will influence the position and intensity of the absorption maxima (λmax). The bromine atom, with its lone pairs of electrons, can act as an auxochrome and may cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. The isobutyl group, being an alkyl group, is not expected to significantly alter the electronic transitions of the chromophore.
The following table summarizes the expected electronic transitions for this compound.
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Conjugated pyridinone ring | ~280-350 |
| n → π | Carbonyl group | Longer wavelength shoulder |
X-ray Crystallography for Solid-State Structural Characterization (if single crystals available)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unambiguous structural information for this compound, provided that suitable single crystals can be obtained. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
While a crystal structure for this compound is not available in the reviewed literature, the examination of a related brominated pyridinone derivative, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, provides insight into the type of information that could be obtained. nih.gov For this related compound, X-ray analysis revealed that the pyridine (B92270) ring is essentially planar. nih.gov The study also detailed the dihedral angles between the pyridine ring and its phenyl and bromophenyl substituents. nih.gov
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov In the case of the aforementioned related compound, C-Br···π interactions were observed, connecting the molecules into zigzag chains. nih.gov
Should single crystals of this compound be grown and analyzed, the following structural parameters could be determined and are presented in the hypothetical data table below.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | e.g., C=O, C-Br, C-N, C-C |
| **Bond Angles (°) ** | e.g., O=C-C, C-N-C, C-C-Br |
| Torsional Angles (°) | Describing the conformation of the isobutyl group. |
| Intermolecular Interactions | Presence of hydrogen bonds, halogen bonds, or π-stacking. |
This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.
Synthetic Applications and Utility of 3 Bromo 1 Isobutylpyridin 2 1h One in Organic Synthesis
Role as a Key Intermediate and Building Block for Diverse Heterocyclic Compounds
Theoretically, 3-Bromo-1-isobutylpyridin-2(1H)-one is an ideal precursor for a multitude of heterocyclic compounds. The bromo-substituent readily allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups through well-established cross-coupling methodologies. Unfortunately, specific examples of its use in the synthesis of diverse heterocyclic systems are not documented in the reviewed literature. General transformations of similar 3-bromopyridine (B30812) derivatives are common, but direct analogues featuring the 1-isobutylpyridin-2(1H)-one core are not described.
Synthesis of Advanced Pyridinone Analogues with Tailored Structures
The synthesis of advanced pyridinone analogues with tailored structures from this compound is a logical synthetic avenue. The isobutyl group provides a degree of lipophilicity which can be advantageous in modulating the physicochemical properties of potential drug candidates. The bromine atom could be displaced or used in coupling reactions to introduce a variety of substituents, thereby allowing for the systematic exploration of structure-activity relationships. However, no published studies were identified that specifically utilize this compound for the synthesis of such tailored analogues.
Contribution to the Understanding of Structure-Reactivity Relationships in Heterocyclic Systems
Studies on the reactivity of this compound could provide valuable insights into the structure-reactivity relationships of 2-pyridone systems. The interplay between the electronic effects of the bromo-substituent, the carbonyl group, and the isobutyl-substituent on the nitrogen atom would be of fundamental interest. Such studies could elucidate the regioselectivity of electrophilic and nucleophilic attacks, as well as the efficiency of various catalytic transformations. However, in the absence of any dedicated research on this compound, its contribution to this area of chemical science remains purely speculative.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-1-isobutylpyridin-2(1H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include bromination at the 3-position and alkylation of the nitrogen atom with isobutyl groups. Reaction conditions (temperature, solvent choice, and catalysts) are optimized to minimize side reactions. For instance, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency, while controlled temperatures (e.g., 0–25°C) prevent thermal degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and structural integrity. For example, -NMR can identify the isobutyl group’s methylene protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Infrared (IR) spectroscopy helps detect functional groups, such as the carbonyl stretch (C=O, ~1650–1700 cm) .
Q. What are the primary reactivity trends of brominated pyridinones in cross-coupling reactions?
The bromine atom at the 3-position participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl or amine substitutions. The electron-withdrawing pyridinone ring enhances oxidative addition efficiency in palladium-catalyzed reactions. Researchers should prioritize anhydrous conditions and ligands like XPhos to improve yields .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict binding affinities with biological targets (e.g., enzymes). Molecular docking studies using software like AutoDock Vina may identify potential interaction sites, such as hydrogen bonding with the carbonyl oxygen or halogen bonding via the bromine atom. These models should be validated with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in crystallographic data for brominated pyridinone derivatives?
Structure validation tools in SHELX (e.g., checkCIF) analyze bond lengths, angles, and displacement parameters to flag outliers. For disordered isobutyl groups, iterative refinement with restraints (e.g., SIMU in SHELXL) improves model accuracy. High-resolution synchrotron data (≤0.8 Å) is recommended for resolving ambiguities .
Q. How does steric hindrance from the isobutyl group influence regioselectivity in further functionalization?
The bulky isobutyl substituent at N-1 directs electrophilic attacks to the less hindered 5- or 6-positions of the pyridinone ring. Kinetic studies under varying temperatures and catalysts (e.g., Pd(OAc)/SPhos) can quantify this effect. Competitive experiments with isotopic labeling (e.g., ) may track reaction pathways .
Q. What methodologies assess the compound’s potential in material science applications (e.g., coordination polymers)?
X-ray crystallography can characterize metal complexes formed via the pyridinone’s carbonyl and bromine moieties. Thermogravimetric Analysis (TGA) evaluates thermal stability, while UV-Vis spectroscopy monitors ligand-to-metal charge transfer transitions. For example, Cu(II) complexes may exhibit d-d transitions in the 600–800 nm range .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying pH conditions?
Accelerated stability testing at pH 1–13 (using HCl/NaOH buffers) with HPLC monitoring identifies degradation products (e.g., hydrolysis of the pyridinone ring). Kinetic profiling (Arrhenius plots) predicts shelf-life under storage conditions. Mass spectrometry (LC-MS) confirms degradation pathways, such as dehalogenation or ring-opening .
Q. What statistical approaches address variability in biological assay data for this compound?
Dose-response curves should use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Outliers are identified via Grubbs’ test, and reproducibility is assessed through inter-day/inter-operator ANOVA. For high-throughput screening, Z’-factor validation ensures assay robustness .
Applications in Drug Discovery
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Systematic substitution of the bromine atom (e.g., with Cl, CF) and isobutyl group (e.g., cyclopropyl, aryl) evaluates steric/electronic effects. In vitro kinase panels (e.g., Eurofins DiscoverX) screen inhibitory activity, while X-ray co-crystallography with target kinases (e.g., EGFR) reveals binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
